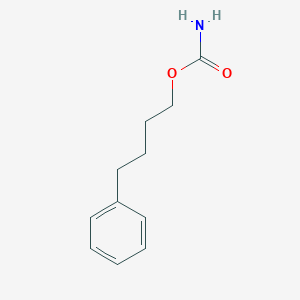
4-Phenylbutyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylbutyl carbamate is an organic compound belonging to the carbamate family. Carbamates are widely recognized for their stability and versatility in various chemical and biological applications. The compound is characterized by its phenyl group attached to a butyl chain, which is further linked to a carbamate moiety. This unique structure imparts specific chemical properties that make it valuable in multiple fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Phenylbutyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutanol with carbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired carbamate with high purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a one-pot reaction of carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere, making it suitable for large-scale production . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylbutyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include various substituted carbamates, amines, and aromatic compounds .
Aplicaciones Científicas De Investigación
4-Phenylbutyl carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Phenylbutyl carbamate involves its interaction with specific molecular targets. The carbamate group can modulate inter- and intramolecular interactions with target enzymes or receptors. This modulation is often due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which imposes conformational restrictions . Additionally, the carbamate functionality participates in hydrogen bonding, enhancing its stability and biological activity .
Comparación Con Compuestos Similares
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison: 4-Phenylbutyl carbamate is unique due to its specific structure, which includes a phenyl group attached to a butyl chain. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, compared to other carbamates like methyl or ethyl carbamate . The presence of the phenyl group also allows for additional functionalization through electrophilic aromatic substitution, making it more versatile in synthetic applications .
Propiedades
Número CAS |
91246-82-1 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
4-phenylbutyl carbamate |
InChI |
InChI=1S/C11H15NO2/c12-11(13)14-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,12,13) |
Clave InChI |
UJWYDFJLWIHLOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCOC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















